molecular formula C22H14 B589107 Dibenzo[a,h]anthracene-d14 CAS No. 13250-98-1

Dibenzo[a,h]anthracene-d14

Cat. No. B589107
CAS RN: 13250-98-1
M. Wt: 292.439
InChI Key: LHRCREOYAASXPZ-WZAAGXFHSA-N
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Description

Dibenzo[a,h]anthracene-d14 is a polycyclic aromatic hydrocarbon (PAH) with the formula C22H2D12 . It is a variant of Dibenzo[a,h]anthracene, which is a PAH made of five fused benzene rings . It is commonly found in smoke and oils .


Molecular Structure Analysis

The molecular structure of Dibenzo[a,h]anthracene-d14 consists of 22 carbon atoms and 14 hydrogen atoms (12 of which are deuterium, a hydrogen isotope). The IUPAC Standard InChI is InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,7D,9D,10D,11D,12D,13D,14D .


Physical And Chemical Properties Analysis

Dibenzo[a,h]anthracene-d14 has a molecular weight of 290.4205 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

1. Environmental Analysis

Dibenz[a,h]anthracene-d14 is used in environmental analysis . It is a polycyclic aromatic hydrocarbon (PAH) that is common as a pollutant of smoke and oils . It is generated whenever organic matter or fuel is incompletely burnt or combusted .

2. Polycyclic Aromatic Hydrocarbons (PAHs) Study

This compound is used in the study of Polycyclic Aromatic Hydrocarbons (PAHs) . PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances .

3. Priority Pollutants Research

Dibenz[a,h]anthracene-d14 is used in the research of priority pollutants . Priority pollutants are a set of chemical pollutants that the U.S. EPA regulates and for which it has developed analytical test methods.

4. Material Science

Extended Benzo[k]tetraphene-based fused-ring hydrocarbons are an important class of molecular substructures of armchair graphene nanoribbons and carbon nanotubes . They are promising candidates for the fundamental understanding and application of advanced carbon-rich materials .

5. Light Harvesting Systems

Benzo[k]tetraphene derivatives are being investigated for their application in the design of polymer-based light harvesting systems . These systems are used to absorb sunlight and convert it into a form of energy that can be used in a variety of ways.

6. Quantum Sensing and Imaging

The interaction of entangled photons with different conjugated lengths of Benzo[k]tetraphene is being studied for their potential use in quantum sensing and imaging . Quantum sensing and imaging are emerging fields that use quantum mechanics to improve the fundamental limits of sensitivity and resolution.

7. Charge Transfer Properties

Research is being conducted to investigate the charge transfer properties of Benzo[k]tetraphene . Understanding these properties can lead to the development of more efficient electronic devices.

8. Carcinogenic Research

Dibenz[a,h]anthracene-d14 is used in carcinogenic research . It is known to intercalate into DNA and cause mutations , making it a valuable compound for studying the mechanisms of carcinogenesis.

Safety And Hazards

While specific safety and hazard information for Dibenzo[a,h]anthracene-d14 is not available, it’s important to handle it with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuterionaphtho[1,2-b]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRCREOYAASXPZ-WZAAGXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C5=C(C(=C(C(=C54)[2H])[2H])[2H])[2H])[2H])[2H])C(=C32)[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312574
Record name Dibenz[a,h]anthracene-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[a,h]anthracene-d14

CAS RN

13250-98-1
Record name Dibenz[a,h]anthracene-d14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13250-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenz[a,h]anthracene-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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